1,1,2,3,4,4-Hexachlorobutane

Beschreibung

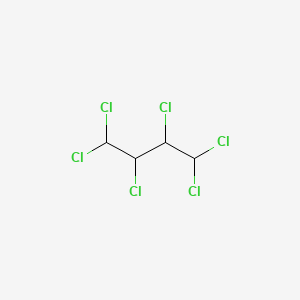

1,1,2,3,4,4-Hexachlorobutane (CAS: 25237-06-3) is a chlorinated hydrocarbon with the molecular formula C₄H₄Cl₆ and a molecular weight of 264.793 g/mol. Its structure features six chlorine atoms asymmetrically distributed across a four-carbon chain, resulting in distinct physicochemical properties compared to other hexachlorobutane isomers. This compound is synthesized via radical substitution reactions, often as a termination product in chlorination processes involving butane derivatives . While its industrial applications are less documented than those of structurally similar compounds, it is implicated in niche uses such as intermediates in chemical synthesis or specialty solvents .

Eigenschaften

CAS-Nummer |

25237-06-3 |

|---|---|

Molekularformel |

C4H4Cl6 |

Molekulargewicht |

264.8 g/mol |

IUPAC-Name |

1,1,2,3,4,4-hexachlorobutane |

InChI |

InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H |

InChI-Schlüssel |

SFLXALQSXXPXLU-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .

Analyse Chemischer Reaktionen

1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.

Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Metal Production and Alloy Processing

- Degassing Agent : Hexachlorobutane is utilized in the production of degassing pellets that help remove hydrogen gas bubbles from molten aluminum and magnesium. This application is critical in improving the quality of aluminum castings by reducing porosity and enhancing mechanical properties .

- Lubricants : It is also incorporated into extreme pressure lubricants used in metalworking processes to reduce wear and friction between metal surfaces .

-

Polymer Chemistry

- Chain Transfer Agent : In emulsion polymerization processes, 1,1,2,3,4,4-Hexachlorobutane acts as a chain transfer agent for propylene-tetrafluoroethylene copolymers. This application is vital in controlling molecular weight and improving the properties of the resulting polymers .

- Flame Retardants : The compound is employed as an additive in plastics to enhance flame resistance and improve dye affinity .

Agricultural Uses

-

Veterinary Medicine

- Hexachlorobutane has been used as an anthelmintic agent in veterinary medicine under the trade name Avlothane. It is effective against tapeworms in livestock such as sheep and cattle .

- Additionally, it is included in feed formulations to prevent methanogenesis in ruminants, thereby increasing feed efficiency .

- Pesticides and Fungicides

Military Applications

-

Smoke-Producing Devices

- This compound is a key ingredient in smoke grenades known as hexachloroethane smoke or HC smoke. These devices are used for obscuring vision during military operations by producing thick smoke upon ignition .

- The smoke produced can be toxic due to the formation of harmful byproducts such as zinc chloride when mixed with other agents like zinc oxide .

- Riot Control Agents

Toxicological Profile and Safety Considerations

- Exposure to hexachlorobutane can lead to various health effects including irritation of the skin and respiratory tract. Long-term exposure has been associated with liver damage and potential carcinogenic effects based on animal studies .

- Safety measures are critical when handling this compound due to its toxicity and potential environmental impacts. Proper protective equipment should be used to minimize exposure risks during industrial applications.

Case Study 1: Metal Degassing

A study conducted on aluminum foundries highlighted the effectiveness of hexachlorobutane-based degassing pellets in reducing hydrogen content in molten aluminum. The use of these pellets led to a significant improvement in the mechanical properties of castings produced.

Case Study 2: Veterinary Application

Research on the use of hexachlorobutane as an anthelmintic demonstrated its efficacy against tapeworms in sheep. The study reported a marked reduction in infection rates post-treatment compared to control groups.

Wirkmechanismus

The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

- Chlorine positioning influences dipole moments and intermolecular interactions, impacting volatility and reactivity .

Hexachlorobutadiene (HCBD)

Chemical Profile :

Property Comparison :

Key Differences :

- Reactivity : HCBD’s conjugated double bonds make it more reactive in Diels-Alder and electrophilic addition reactions, whereas hexachlorobutane undergoes nucleophilic substitution or elimination .

- Environmental Persistence : HCBD is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to high bioaccumulation and toxicity . Hexachlorobutane’s environmental fate is less studied but may exhibit similar persistence due to high chlorine content .

Hexachloroethane (HCE)

Chemical Profile :

- Formula : C₂Cl₆ (molecular weight: 236.74 g/mol).

- Structure : Fully chlorinated ethane derivative.

Comparison Highlights :

- Volatility : HCE has a higher vapor pressure (1.07 mm Hg at 20°C) compared to HCBD and hexachlorobutane, increasing inhalation risks .

- Toxicity: HCE is a known hepatotoxin and carcinogen, while HCBD and hexachlorobutane primarily target renal systems .

- Degradation : HCE degrades to tetrachloroethylene under UV light, whereas HCBD and hexachlorobutane decompose into polychlorinated dibenzodioxins under combustion .

Other Chlorinated Alkanes/Alkenes

- Tetrachloroethylene (CCl₂=CCl₂) : Less chlorinated but more volatile (vapor pressure: 14 mm Hg at 20°C) and widely used in dry cleaning.

Research Findings and Regulatory Status

Biologische Aktivität

1,1,2,3,4,4-Hexachlorobutane (HCB) is a synthetic organic compound belonging to the class of chlorinated hydrocarbons. Its biological activity has been a subject of extensive research due to its potential toxicological effects on various biological systems. This article reviews the biological activity of HCB, focusing on its mechanisms of action, toxicokinetics, and associated health effects based on diverse sources.

Toxicokinetics

Absorption and Distribution

HCB is primarily absorbed through inhalation and dermal routes. Studies indicate that upon exposure, HCB is distributed mainly in adipose tissue, with significant concentrations also found in the liver and kidneys. In male F344 rats administered HCB at a dose of 62 mg/kg body weight for 57 days, tissue concentrations were notably higher in adipose tissue compared to other organs. The half-lives for HCB were approximately 2.7 days in adipose tissue and 2.3 days in the liver .

Metabolism

The metabolic pathway of HCB involves reductive dechlorination processes that may lead to the formation of reactive intermediates capable of inducing cellular damage. The metabolism is influenced by factors such as species differences and exposure duration .

Genotoxicity and Carcinogenic Potential

Research indicates that HCB does not exhibit genotoxic properties in standard assays such as the Ames test using Salmonella typhimurium. However, it has been associated with increased incidences of renal tumors in male rats following long-term exposure . The mechanism underlying this carcinogenicity appears to be linked to cell proliferation and potential alterations in calcium homeostasis due to chronic nephropathy .

Hepatotoxicity

HCB exposure has been linked to hepatocellular damage. In studies where rats were exposed to HCB via inhalation or oral routes, significant increases in liver weights were observed without accompanying histopathological changes at lower exposure levels. However, higher doses resulted in hepatocyte swelling and increased liver enzyme levels indicative of liver stress or damage .

Health Effects

Acute Toxicity

Acute inhalation exposure to HCB can lead to respiratory distress and chemical pneumonitis. Case studies involving military personnel exposed to HCB smoke reported symptoms such as leukocytosis and elevated liver enzymes post-exposure .

Chronic Effects

Long-term exposure studies have demonstrated that HCB can induce chronic nephropathy characterized by hyaline droplet formation in renal tubular epithelium in male rats. This effect was not observed in female rats, indicating a potential sex-specific response .

Case Studies

-

Case Study 1: Chemical Pneumonitis

Two military personnel developed chemical pneumonitis after inhaling HCB smoke during training exercises. Both patients exhibited elevated liver enzymes and required steroid therapy for recovery . -

Case Study 2: Long-term Exposure Effects

A study involving Fischer 344 rats exposed to HCB over two years showed increased incidences of renal tumors at high doses (24% incidence at high dose compared to control) .

Data Tables

| Study Type | Exposure Route | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| Acute Inhalation | Inhalation | 260 | Respiratory distress |

| Chronic Oral | Oral | 500 | Renal tubular adenomas |

| Long-term Study | Oral | 62 | Increased liver weight |

| Hepatotoxicity | Inhalation | Various | Elevated liver enzymes |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1,2,3,4,4-hexachlorobutane while minimizing byproduct formation?

- Methodological Answer : The compound is synthesized via radical chain reactions, typically involving chlorination of butane derivatives under UV light. Key steps include controlling stoichiometry (e.g., Cl₂ excess) and reaction time to favor terminal chlorination. For example, highlights termination steps in radical reactions, where coupling of C₄H₄Cl₅· radicals yields isomers like this compound. To minimize byproducts (e.g., 1,2,2,3,3,4-isomer), use low-temperature conditions (≤40°C) and inert solvents like CCl₄ to stabilize intermediates .

Q. What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodological Answer :

- GC-MS : Detects volatile impurities and quantifies isomer ratios using retention time and fragmentation patterns.

- NMR (¹H/¹³C) : Identifies stereoisomers via coupling constants and chemical shifts. notes the (2R,3S) stereoisomer’s distinct InChI signature, which can be resolved using chiral columns in HPLC .

- X-ray crystallography : Resolves absolute configuration for crystalline samples, critical for studying isomer-specific reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds ().

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to its flammability (H225) and dermal toxicity .

- Storage : Keep in airtight containers away from heat sources (P210, P403+P235) . Toxicity data from related chlorinated alkanes suggest acute exposure risks, including liver/kidney damage .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Stereochemistry affects steric hindrance and electronic environments. For example, the (2R,3S) isomer ( ) may exhibit slower SN2 kinetics due to bulky axial Cl substituents. Computational modeling (DFT or MD simulations) can predict transition-state geometries, while experimental kinetic studies under varying solvents (polar aprotic vs. protic) validate steric/electronic effects .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., pH, microbial activity). A systematic approach includes:

- Standardized degradation assays : Compare hydrolysis rates (t₁/₂) in buffered solutions (pH 4–9) at 25°C.

- Microcosm studies : Assess biodegradation using soil/water samples from diverse ecosystems. notes regulatory bans on structurally similar compounds (e.g., hexachlorobutadiene) due to persistence, suggesting analogous risks for hexachlorobutane .

Q. What computational strategies are optimal for predicting the thermodynamic stability of this compound isomers?

- Methodological Answer :

- Conformational analysis : Use molecular mechanics (MMFF94) to identify low-energy conformers.

- Quantum chemical calculations : Compare Gibbs free energy (ΔG) via DFT (e.g., B3LYP/6-31G*) for isomers. ’s InChI data enables precise input structures for simulations .

- Lattice energy predictions : Assess crystalline stability using force fields like COMPASS for packing efficiency studies.

Data Contradiction Analysis

Q. Why do some studies report conflicting toxicity profiles for this compound?

- Analysis : Contradictions stem from:

- Isomer-specific effects : Studies may inadvertently use mixed isomers (e.g., 1,1,2,3,4,4 vs. 1,2,2,3,3,4), which differ in bioaccumulation (logP) and metabolic pathways .

- Model organism variability : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) may show higher sensitivity than mammalian models due to differences in cytochrome P450 metabolism .

- Dose-response thresholds : Subchronic vs. chronic exposure studies yield divergent NOAEL/LOAEL values.

Experimental Design Recommendations

- Synthesis : Prioritize isomer-selective routes (e.g., radical inhibitors) and validate purity via GC-MS .

- Toxicity assays : Use OECD guidelines with controlled isomer ratios and species-matched metabolic models .

- Computational workflows : Cross-validate DFT results with experimental crystallography or spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.